molecular formula C9H14ClNO B1611223 2-Methoxyphenylethylamine Hydrochloride CAS No. 3167-07-5

2-Methoxyphenylethylamine Hydrochloride

Cat. No.: B1611223
CAS No.: 3167-07-5
M. Wt: 187.66 g/mol
InChI Key: DDEODLPPPSQYMX-UHFFFAOYSA-N
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Description

2-Methoxyphenylethylamine Hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism in Rats

Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats. This study highlights the metabolic pathways in rats for substances structurally related to 2-methoxyphenylethylamine hydrochloride. Several metabolites, including deaminated and demethylated products, were identified, suggesting complex metabolic pathways for these compounds in vivo (Kanamori et al., 2002).

Receptor Interaction Studies

Rickli et al. (2015) conducted a study on the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) and their analogs. This research is relevant as it explores the interactions of compounds structurally similar to this compound with various neurotransmitter receptors. The study found that these compounds interact strongly with serotonergic, adrenergic, and dopaminergic receptors (Rickli et al., 2015).

Environmental Estrogenic Activity

Cummings (1997) reviewed the effects of methoxychlor, a chemical structurally related to this compound. This study is significant as it provides insights into the environmental and physiological impacts of similar compounds. Methoxychlor was found to exhibit proestrogenic activity, potentially affecting development and reproduction (Cummings, 1997).

Synthesis and Analytical Studies

Hackley et al. (1966) discussed a new synthesis method for 2-pyridine aldoximes, related to the chemical class of this compound. This research offers insights into synthetic pathways that could be applicable to this compound and similar compounds (Hackley et al., 1966).

Fluorescence Probing and Analytical Techniques

Chen et al. (2009) characterized rhodamine B hydroxylamide as a highly selective and sensitive fluorescence probe. This study is relevant for its potential application in detecting and analyzing compounds like this compound, particularly in environmental samples (Chen et al., 2009).

Effect on Coronary Blood Flow

Saito et al. (1977) explored the effects of 3-acetoxy-2,3-dihydro-5[2-(dimethyl-amino)ethyl]-2-(p-methoxyphenyl)-1,5-benzothiazepin-4 (5H)-one hydrochloride (diltiazem) on coronary circulation. While this study focuses on diltiazem, it provides insights into the cardiovascular effects of structurally related compounds, including this compound (Saito et al., 1977).

Phase II Metabolites Study

Ding et al. (2001) studied the phase II metabolites of phenoprolamine hydrochloride in rat bile. This research provides valuable information on the metabolic processing of compounds similar to this compound, helping to understand their biotransformation and excretion (Ding et al., 2001).

Properties

IUPAC Name

2-(2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-11-9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEODLPPPSQYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953629
Record name 2-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3167-07-5
Record name 2-Methoxyphenethylamine HCl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxyphenylethylamine Hydrochloride
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2-Methoxyphenylethylamine Hydrochloride
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